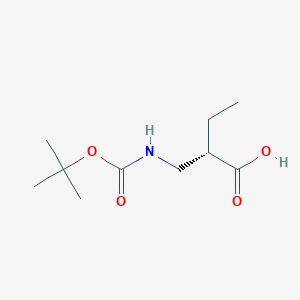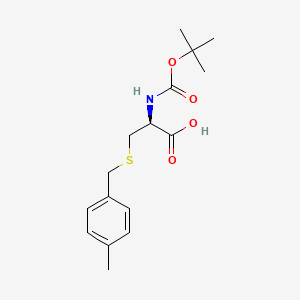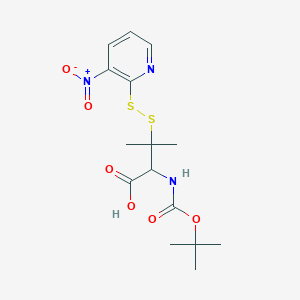
Boc-D-4-azidophe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-4-azidophe (or Boc-D-4-Azo) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is used as a reagent for a variety of purposes. Boc-D-4-azidophe is a versatile reagent that has been used in a variety of biochemical, physiological, and chemical experiments.
科学研究应用
BOC Protection of Amines
“Boc-D-4-azidophe” is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is eco-friendly and efficient, and it can be applied to a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection of amines is an important step in pharmaceutical and fine chemical syntheses .
Catalyst and Solvent-Free Media
The BOC protection of amines using “Boc-D-4-azidophe” can be carried out in catalyst and solvent-free media . This approach aligns with the principles of green chemistry and sustainable technology, as it eliminates the use of solvents and catalysts .
Synthesis of Nitrogen-Containing Carbamate Compounds
“Boc-D-4-azidophe” is used in the synthesis of nitrogen-containing carbamate compounds . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
High Intensity Focused Ultrasounds (HIFU) Responsive Agents
Periodic Mesoporous Organosilica Nanoparticles (PMONPs) with BOC group, such as “Boc-D-4-azidophe”, are being explored for their potential as High Intensity Focused Ultrasounds (HIFU) responsive agents . These nanoparticles could potentially be used for CO2 release as a contrast agent for HIFU .
Preparation of Nanoparticles for CO2 Release
“Boc-D-4-azidophe” has been successfully used for the preparation of nanoparticles for CO2 release . This concept is interesting for HIFU theranostic agents .
Nanomedicine Applications
The use of PMONPs, including those with “Boc-D-4-azidophe”, has grown significantly in the last decade, particularly for biological applications . These nanoparticles are not composed of silica (SiO2), but belong to hybrid organic–inorganic systems .
作用机制
Target of Action
Boc-D-4-azidophe is a type of carbamate group . The primary targets of Boc-D-4-azidophe are amines . Amines play a crucial role in various biological processes, including neurotransmission, and are involved in the structure of amino acids, the building blocks of proteins .
Mode of Action
The compound interacts with its targets through a process known as amine protection . In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . Elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .
Biochemical Pathways
The biochemical pathways affected by Boc-D-4-azidophe are primarily related to peptide synthesis . The compound’s ability to protect amines is particularly important in this context, as it allows for the selective manipulation of different functional groups within a peptide chain .
Pharmacokinetics
The compound’samine protection and deprotection properties suggest that it may have significant interactions with various metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of Boc-D-4-azidophe’s action are largely dependent on the specific context in which it is used. In general, the compound’s ability to protect amines can facilitate the synthesis of complex peptides and proteins, potentially influencing a wide range of cellular functions .
Action Environment
The action, efficacy, and stability of Boc-D-4-azidophe can be influenced by various environmental factors. For example, the compound’s amine protection properties can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively . Therefore, the pH and redox conditions of the environment can significantly impact the compound’s action .
属性
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-P-azido-D-phe-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)


